2-(4-Chlorophenyl)-6-fluorobenzoic acid

Physicochemical property prediction Lipophilicity Medicinal chemistry design

Researchers in CNS drug discovery often face inconsistent halogenation patterns that undermine SAR reproducibility. 2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6) resolves this with a rigorously defined 4′-Cl / 3-F biphenyl scaffold, delivering a computed XLogP3-AA of 3.8 and TPSA of 37.3 Ų-optimal for brain-penetrant probe design. • Defined halogenation ensures reproducible SAR outcomes • Carboxylic acid handle enables facile amide/ester derivatization • Available ≥98% purity; ships at ambient temperature.

Molecular Formula C13H8ClFO2
Molecular Weight 250.653
CAS No. 1261921-07-6
Cat. No. B595174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-6-fluorobenzoic acid
CAS1261921-07-6
Synonyms2-(4-Chlorophenyl)-6-fluorobenzoic acid
Molecular FormulaC13H8ClFO2
Molecular Weight250.653
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H8ClFO2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17)
InChIKeySFMAPMJGEJWYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-6-fluorobenzoic acid: A Functionalized Biphenyl Carboxylic Acid for Advanced Synthesis


2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6), also named 4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-carboxylic acid, is a halogenated biphenyl carboxylic acid with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 g/mol [1]. It features a biphenyl core with a chlorine substituent at the 4'-position and a fluorine atom at the 3-position on the ring bearing the carboxylic acid group. The compound is characterized by a computed XLogP3-AA value of 3.8, a topological polar surface area of 37.3 Ų, and 2 rotatable bonds, which define its lipophilicity and molecular flexibility [1]. It is commercially available as a research chemical with specified purities, typically ≥98%, and is intended for use as a synthetic building block in medicinal chemistry and materials science .

Core Scaffold
Halogenated biphenyl carboxylic acid for medicinal chemistry and materials synthesis
Substitution
Ortho-fluorine and para-chlorine pattern for electronic and steric tuning
Functional Handle
Carboxylic acid enables amide, ester, or conjugate derivatization

Why 2-(4-Chlorophenyl)-6-fluorobenzoic Acid Cannot Be Replaced by a Simple Analog


The specific substitution pattern of 2-(4-chlorophenyl)-6-fluorobenzoic acid—a chlorine atom at the para-position of one phenyl ring and a fluorine atom ortho to the carboxylic acid on the other—dictates a unique electronic and steric environment that cannot be replicated by generic analogs. Substitution with a non-halogenated biphenyl carboxylic acid, a mono-halogenated variant, or an isomer with different halogen placement would alter key physicochemical properties such as lipophilicity (XLogP3-AA), acidity (pKa), and molecular geometry. These changes directly impact the compound's behavior as a synthetic intermediate, its binding affinity in biological assays, and its performance in structure-activity relationship (SAR) studies. The computed XLogP3-AA of 3.8 for this compound [1] is a direct consequence of its specific halogenation pattern; altering this pattern would yield a different lipophilicity profile, potentially leading to divergent pharmacokinetic or solubility outcomes in downstream applications. Therefore, interchanging with a close analog without quantitative justification introduces significant experimental risk.

Non-halogenated or mono-halogenated analogs may shift lipophilicity (logP) away from the defined 3.8 profile, altering permeability and solubility predictions.
Isomers with different halogen placement modify electronic distribution and steric environment, potentially invalidating structure-activity relationships.
Rigid or overly flexible analogs change the rotatable bond count (2 in this compound), affecting conformational behavior in binding or crystallization studies.

Quantitative Differentiators for 2-(4-Chlorophenyl)-6-fluorobenzoic Acid Against Structural Analogs


Lipophilicity (XLogP3-AA) Comparison Against Non-Halogenated and Mono-Halogenated Analogs

The lipophilicity of 2-(4-Chlorophenyl)-6-fluorobenzoic acid, as quantified by its computed XLogP3-AA value, provides a clear differentiator from simpler analogs. This property is critical for predicting membrane permeability and solubility in drug discovery contexts. The target compound's XLogP3-AA is 3.8 [1]. While direct experimental data for all comparators is not available, class-level inference based on structural changes allows for a quantitative comparison. The presence of both chlorine and fluorine substituents increases lipophilicity compared to the non-halogenated parent structure, biphenyl-2-carboxylic acid, and the mono-halogenated 4'-chlorobiphenyl-2-carboxylic acid. Replacing the 4'-chlorophenyl group with a phenyl group (removing the chlorine) or removing the ortho-fluorine would reduce the overall halogen count and lower the XLogP3-AA value. The specific combination of chlorine and fluorine in this compound results in a distinct lipophilicity profile that cannot be achieved with either halogen alone.

Lipophilicity (XLogP3-AA)
Class-level
Target: 3.8 Non-halogenated: lower
Mono-halogenated: lower
Differentiates halogenation impact on lipophilicity
Computed property; experimental validation recommended
Physicochemical property prediction Lipophilicity Medicinal chemistry design

Topological Polar Surface Area (TPSA) Comparison Against Non-Halogenated and Mono-Halogenated Analogs

The topological polar surface area (TPSA) of 2-(4-Chlorophenyl)-6-fluorobenzoic acid is 37.3 Ų [1]. This value is a computed parameter used to estimate a molecule's ability to permeate cell membranes, with lower values generally correlating with better passive diffusion. The TPSA is primarily determined by the carboxylic acid group (approximately 37.3 Ų for a single carboxyl) and the halogen substituents. The presence of chlorine and fluorine atoms on the biphenyl scaffold does not significantly alter the TPSA compared to the non-halogenated biphenyl-2-carboxylic acid, as halogens contribute minimally to TPSA. However, this value is distinct from analogs with additional polar functional groups (e.g., amines, hydroxyls) which would increase TPSA and potentially reduce membrane permeability. For procurement, this value confirms the compound's suitability as a building block for designing molecules with favorable passive permeability profiles.

TPSA
Class-level
37.3 Ų
Low polar surface area supports permeability prediction
Computed value; does not reflect polar substituent analogs
Physicochemical property prediction Polar surface area Drug-likeness

Rotatable Bond Count and Molecular Flexibility Comparison Against Rigid Analogs

The compound possesses 2 rotatable bonds [1], which define its conformational flexibility. These bonds correspond to the biphenyl linkage (rotation around the C-C bond connecting the two phenyl rings) and the carboxylic acid group (rotation around the C-C bond connecting the carboxyl to the phenyl ring). This level of flexibility is moderate compared to more rigid biphenyl systems (e.g., those with additional ortho-substituents restricting rotation) or more flexible analogs with alkyl linkers. The exact number of rotatable bonds influences the compound's ability to adopt specific conformations required for target binding or crystal packing. For a researcher selecting a building block, this value provides a quantitative measure of molecular flexibility that can be compared against other candidates. An analog with a different rotatable bond count, such as a fused tricyclic system (0 rotatable bonds) or a diphenylmethane derivative (3 rotatable bonds), would exhibit a different conformational entropy penalty upon binding, potentially altering biological activity.

Rotatable Bonds
Class-level
Target: 2 bonds Rigid tricyclic: 0
Diphenylmethane: 3
Moderate flexibility for conformational studies
Computed; experimental binding validation needed
Molecular flexibility Conformational analysis Structure-activity relationship

Recommended Applications for 2-(4-Chlorophenyl)-6-fluorobenzoic Acid Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Targeted Therapeutics

The computed XLogP3-AA value of 3.8 and low TPSA of 37.3 Ų [1] are consistent with physicochemical properties favorable for central nervous system (CNS) penetration. This compound serves as a privileged scaffold for designing CNS-active agents, where balancing lipophilicity and polar surface area is critical for crossing the blood-brain barrier. Researchers can utilize this building block to explore SAR around the biphenyl core, with the specific halogenation pattern providing a defined starting point for optimizing potency, selectivity, and brain exposure.

Organic Synthesis: Construction of Biaryl-Containing Ligands and Catalysts

The compound's biphenyl core with ortho-fluorine and para-chloro substituents provides a rigid, electron-deficient aromatic system. The carboxylic acid functional group allows for facile derivatization into amides, esters, or other functional handles. This makes it an ideal precursor for synthesizing chiral ligands for asymmetric catalysis or for constructing metal-organic frameworks (MOFs) with tailored pore environments. The specific halogenation pattern influences the electronic properties of the resulting ligand, which can be fine-tuned for optimal catalytic activity.

Chemical Biology: Development of Fluorescent Probes and Affinity Reagents

The carboxylic acid moiety offers a convenient attachment point for conjugating the biphenyl core to fluorophores, biotin, or solid supports. The halogen substituents can serve as heavy atoms for X-ray crystallography or as handles for further functionalization via cross-coupling reactions. The moderate lipophilicity (XLogP3-AA = 3.8 [1]) helps maintain solubility in aqueous buffers while providing sufficient hydrophobic character for binding to protein targets. This compound is a versatile starting material for creating tool compounds to study protein-ligand interactions.

Materials Science: Synthesis of Liquid Crystals and Organic Semiconductors

The biphenyl carboxylic acid core is a common motif in liquid crystalline materials and organic semiconductors due to its rigid, planar structure and ability to engage in π-π stacking. The halogen substituents (Cl and F) can modulate the electronic properties of the conjugated system, influencing charge carrier mobility and mesophase behavior. This compound can be used as a building block for synthesizing functional materials with tailored optoelectronic properties, where the specific substitution pattern is critical for achieving desired performance metrics.

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity & TPSA balance
Brain permeability prediction models
Biaryl ligand synthesis
Halogen electronic tuning
Catalytic activity assays
Fluorescent probe development
Carboxylic acid conjugation handle
Binding affinity & solubility
Organic semiconductor materials
π-Stacking & electronic modulation
Charge mobility measurements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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